molecular formula C19H22N2O4 B8425426 (R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate

(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate

Cat. No.: B8425426
M. Wt: 342.4 g/mol
InChI Key: BLCQPSZZLKONNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound contains a benzyl group, a carbobenzyloxyamino group, and a methoxypropionamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate typically involves the protection of amines using carbamate protecting groups such as the benzyl carbamate (Cbz) group. The reaction conditions often include the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides with high yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides, Grignard reagents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may act as an allosteric modulator of certain enzymes or receptors, influencing their activity and downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

benzyl N-[1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C19H22N2O4/c1-24-14-17(18(22)20-12-15-8-4-2-5-9-15)21-19(23)25-13-16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,20,22)(H,21,23)

InChI Key

BLCQPSZZLKONNI-UHFFFAOYSA-N

Canonical SMILES

COCC(C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 11 (0.52 g, 2.04 mmol) in dry tetrahdrofuran (10 mL) was cooled to -78° C. in a dry ice-acetone bath under a N2 atmosphere. To this was added via a dry syringe 4-methylmorpholine (0.34 mL, 3.06 mmol). After stirring for 5 minutes, isobutyl chloroformate (0.4 mL, 3.06 mmol) was added via dry syringe and then the mixture stirred for 5 minutes. This was followed by the addition of benzylamine (0.32 mL, 3.06 mmol). After stirring at -78° C. for 5 minutes, the reaction was allowed to warm to room temperature, and stirring was continued at room temperature (30 min). The hydrochloride salt of 4-methyl morpholine was removed from the reaction by filtration. The clear filtrate was evaporated in vacuo and the residue was triturated with ethyl ether (5.0 mL). The white crystalline product obtained was isolated by filtration after washing with small amounts of ether and air-dried (0.55 g, 78%): mp 112°-114° C., Rf 0.6 (10% MeOH/CHCl3)
Name
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Quantity
0.32 mL
Type
reactant
Reaction Step Four

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